molecular formula C₂₆H₃₈D₅NO₅ B1150541 Glycoursodeoxycholic Acid-d5

Glycoursodeoxycholic Acid-d5

Cat. No.: B1150541
M. Wt: 454.65
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Description

Significance of Stable Isotope Probes in Quantitative Bioanalysis and Metabolic Tracing

Stable isotope tracers offer a robust method for following a metabolic substrate through various biochemical reactions, providing unparalleled insights into the metabolic framework of cells. nih.govspringernature.com This approach has become increasingly accessible with the widespread use of high-resolution mass spectrometers. springernature.com In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for internal standards. vulcanchem.comacs.org Their chemical and physical properties are nearly identical to their unlabeled counterparts, but their difference in mass allows for precise differentiation. vulcanchem.com This is crucial for correcting variations in sample extraction and compensating for matrix effects in complex biological samples, thereby enabling accurate quantification of target analytes. vulcanchem.comnih.gov

Metabolic tracing with stable isotopes allows researchers to track the movement of molecules through metabolic pathways, offering dynamic insights into biological systems. bitesizebio.com By labeling specific atoms, such as carbon, nitrogen, or hydrogen, scientists can investigate the origins, consumption, and transformation of metabolites over time. bitesizebio.commdpi.com This technique is instrumental in understanding the impact of genetic or environmental changes on metabolism. nih.gov

Overview of Bile Acid Metabolism and its Central Role in Physiological Homeostasis

Bile acids are steroidal molecules synthesized from cholesterol in the liver. pnas.orgnih.gov They play a multifaceted role in the body, acting not only as detergents to aid in the digestion and absorption of fats and fat-soluble vitamins but also as signaling molecules that regulate their own synthesis and influence lipid, glucose, and energy metabolism. pnas.orgnih.govelsevier.es

The synthesis of primary bile acids, primarily cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, occurs in the liver through a series of enzymatic reactions. wikipedia.orgnih.gov This process involves at least 17 different enzymes located in various cellular compartments. nih.gov There are two main pathways for bile acid biosynthesis:

The Classical (or Neutral) Pathway: This is the major pathway, accounting for about 90% of total bile acid production. frontiersin.orgresearchgate.net It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis. wikipedia.orgnih.gov

After synthesis in the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility. elsevier.eselsevier.es These conjugated bile acids are then secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. elsevier.eselsevier.es

In the intestine, the vast majority of bile acids (about 95%) are reabsorbed and returned to the liver via the portal vein in a process known as enterohepatic circulation. nih.govportlandpress.com This efficient recycling mechanism ensures a sufficient supply of bile acids for digestion. nih.gov

The small percentage of bile acids that reach the colon are subject to extensive transformations by the gut microbiota. pnas.orgnih.gov Bacterial enzymes can deconjugate, dehydroxylate, and epimerize the primary bile acids, leading to the formation of secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). nih.govmdpi.com These microbial transformations significantly increase the diversity of the bile acid pool. nih.gov

Glycine-conjugated bile acids are a major component of the bile acid pool in humans. avantiresearch.com The conjugation with glycine enhances the water solubility of bile acids, which is crucial for their function in digestion. elsevier.es

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA). avantiresearch.com GUDCA has been shown to possess a range of biological activities. Research indicates that it has neuroprotective, anti-inflammatory, and antioxidant properties. avantiresearch.comoup.com Studies have also suggested its potential role in improving metabolic disorders. For instance, GUDCA has been found to be decreased in patients with hyperglycemia. portlandpress.com Furthermore, it has been shown to ameliorate atherosclerosis by inhibiting the formation of foam cells and maintaining cholesterol homeostasis. ahajournals.org GUDCA also appears to positively influence the gut microbiota. tandfonline.com

Rationale for the Application of Deuterated Bile Acids, Specifically Glycoursodeoxycholic Acid-d5 (GUDCA-d5), in Advanced Research Methodologies

The use of deuterated bile acids, such as GUDCA-d5, is a cornerstone of modern bioanalytical and metabolomic research. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, making it safe for use in a wide range of studies. mdpi.comcreative-proteomics.com

GUDCA-d5 serves as an ideal internal standard in mass spectrometry-based quantitative analysis. vulcanchem.com Because it has the same chemical structure and retention time as the endogenous GUDCA but a different mass due to the five deuterium atoms, it allows for highly accurate and precise quantification of GUDCA in complex biological matrices like plasma and serum. vulcanchem.comnih.gov This stable isotope dilution method is considered the gold standard for quantitative bioanalysis. nih.govnih.gov

In metabolic tracing studies, GUDCA-d5 can be used to track the fate of GUDCA within a biological system. nih.gov This allows researchers to investigate its absorption, distribution, metabolism, and excretion with high specificity. By introducing a known amount of GUDCA-d5, scientists can study the dynamics of the entire GUDCA pool and how it is affected by various physiological or pathological conditions.

Properties

Molecular Formula

C₂₆H₃₈D₅NO₅

Molecular Weight

454.65

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Glycoursodeoxycholic Acid D5

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation into Glycine-Conjugated Bile Acid Scaffolds

The synthesis of deuterated, glycine-conjugated bile acids like GUDCA-d5 involves multi-step processes that introduce deuterium atoms at specific, stable positions within the molecule. hwb.gov.in These synthetic routes are designed to prevent the exchange of deuterium with protons from the surrounding environment, ensuring the isotopic stability of the final product. Common strategies begin with a deuterated precursor or introduce deuterium into the bile acid scaffold before the final conjugation step with glycine (B1666218).

Achieving regioselectivity—the placement of deuterium at specific atomic positions—is paramount in the synthesis of GUDCA-d5. This ensures that the mass shift is consistent and that the label is not lost through common metabolic transformations. One prevalent approach involves the use of a deuterated glycine molecule, typically glycine-d5, in the conjugation step with the non-labeled ursodeoxycholic acid (UDCA) scaffold. This method directly incorporates the deuterium atoms onto the glycine portion of the final molecule.

Alternatively, deuterium can be introduced onto the steroid nucleus of the bile acid itself. researchgate.net This often involves catalytic hydrogen-deuterium (H/D) exchange reactions. For instance, transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms for deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.govmdpi.com The specific positions on the steroid backbone that undergo this exchange can be controlled by the choice of catalyst and reaction conditions, such as temperature and pressure. For GUDCA-d5, deuteration is often targeted at positions that are not metabolically active to ensure the stability of the label in biological systems.

Another technique is reductive deuteration, where a double bond or a ketone group on the bile acid intermediate is reduced using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This method allows for the precise and stereoselective introduction of deuterium atoms.

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst in H/D exchange reactions is critical. For example, palladium is known for its high efficiency in hydrogenation and H/D exchange reactions, often providing excellent deuterium incorporation under mild conditions. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to maximize the incorporation of deuterium while minimizing side reactions or degradation of the bile acid scaffold. Microwave-assisted synthesis has emerged as a technique to accelerate H/D exchange reactions. hwb.gov.in

Deuterium Source: The purity of the deuterium source (e.g., D₂O) is essential for achieving high isotopic enrichment in the final product.

Purification Methods: After synthesis, the crude product is a mixture containing the desired deuterated compound, non-deuterated starting material, and partially deuterated intermediates. Purification is typically achieved through chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), which separates the compounds based on their physicochemical properties to isolate GUDCA-d5 with high chemical and isotopic purity.

The following table summarizes typical considerations for optimizing the synthesis of deuterated bile acids.

ParameterObjectiveCommon Approaches
Reaction Yield Maximize the conversion of starting material to product.Optimization of stoichiometry, temperature, and reaction time; use of efficient catalysts.
Isotopic Purity Achieve the highest possible incorporation of deuterium.Use of highly enriched deuterium sources; multiple reaction cycles; purification.
Regioselectivity Control the specific location of deuterium atoms.Use of specific catalysts and directing groups; synthesis from deuterated precursors.
Purification Remove impurities and non-deuterated species.Preparative HPLC, solid-phase extraction, recrystallization.

Spectroscopic and Analytical Techniques for Isotopic Purity and Structural Confirmation of Glycoursodeoxycholic Acid-d5

Following synthesis and purification, the resulting this compound must be rigorously analyzed to confirm its chemical structure, determine the precise location of the deuterium atoms, and quantify its isotopic purity. This is typically accomplished using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. To confirm the successful and regioselective incorporation of deuterium, several NMR experiments are employed.

Proton NMR (¹H NMR): In a ¹H NMR spectrum of GUDCA-d5, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. nih.gov This provides unambiguous confirmation of the location of the deuterium labels.

Carbon-13 NMR (¹³C NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns in the ¹³C NMR spectrum. The signals for carbon atoms bonded to deuterium will appear as multiplets, and their chemical shifts may be slightly altered compared to the non-deuterated compound, further confirming the sites of deuteration.

The table below illustrates hypothetical NMR data comparing GUDCA with GUDCA-d5, where deuteration occurred on the glycine moiety.

NucleusGUDCA Signal (ppm)GUDCA-d5 Signal (ppm)Interpretation
¹H ~3.8 (glycine CH₂)Absent or reducedSuccessful replacement of glycine protons with deuterium.
²H No signal~3.8Direct detection of deuterium at the glycine methylene (B1212753) position.
¹³C ~41 (glycine CH₂)~41 (multiplet)C-D coupling confirms deuterium attachment to the glycine methylene carbon.

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the isotopic purity and confirming the elemental composition of GUDCA-d5. sciex.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with very high accuracy. sciex.comnih.gov

This capability allows for the clear separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition). nih.gov For GUDCA-d5, the analysis would aim to determine the relative abundance of the fully deuterated (d5) species compared to partially deuterated (d1-d4) and non-deuterated (d0) versions. The isotopic purity is typically expressed as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

The data below represents a hypothetical HRMS analysis for determining the isotopic abundance of a GUDCA-d5 sample.

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)
GUDCA-d0449.3145449.31430.2
GUDCA-d1450.3208450.32060.5
GUDCA-d2451.3270451.32690.8
GUDCA-d3452.3333452.33311.5
GUDCA-d4453.3396453.33942.0
GUDCA-d5 454.3458 454.3457 95.0

This combination of NMR and HRMS provides a comprehensive characterization of the synthesized this compound, ensuring its identity, structural integrity, and isotopic purity are suitable for its intended use as a high-quality internal standard in quantitative bioanalysis.

Advanced Analytical Methodologies Employing Glycoursodeoxycholic Acid D5 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Bile Acid Quantification

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the targeted quantification of bile acids due to its high sensitivity, selectivity, and specificity. nih.govfrontiersin.orgnih.gov The development of these methods involves meticulous optimization of chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard, such as GUDCA-d5, is a cornerstone of method validation, ensuring accuracy by accounting for analyte loss during sample processing and fluctuations in ionization efficiency. nih.govnih.gov Validated methods demonstrate linearity, precision, accuracy, and stability, often with a broad dynamic range for quantification. nih.govnih.gov

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly advanced bile acid analysis. The structural similarity among bile acid isomers, such as the epimers GUDCA and Glycochenodeoxycholic acid (GCDCA), presents a significant chromatographic challenge. restek.com UHPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), provide higher resolution, improved peak shape, and substantially shorter run times compared to traditional HPLC systems. nih.gov This enhanced separation capability is critical for resolving isobaric compounds—those with the same mass-to-charge ratio—preventing misidentification and ensuring accurate quantification of individual bile acids. nih.govsciex.com For instance, a targeted UHPLC-MS/MS method can achieve separation of 15 different bile acid species, including isobaric groups, within a 7-minute analytical run. nih.gov

Tandem mass spectrometry (MS/MS) is the detection technique of choice for quantifying bile acids due to its exceptional selectivity and sensitivity. nih.govnih.gov The process involves the selection of a specific precursor ion (an ion of the molecule of interest), its fragmentation through collision-induced dissociation (CID), and the detection of a specific product ion. sciex.comresearchgate.net This specificity allows the detector to distinguish target analytes from other co-eluting compounds and background matrix noise, which is essential for analysis in complex biological samples like plasma or serum. frontiersin.orgnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific MS/MS scan mode used on triple quadrupole mass spectrometers for quantification. nih.govmedpace.com In an MRM experiment, the instrument is set to monitor specific precursor-to-product ion "transitions" for each analyte and its corresponding internal standard. For GUDCA, the transition typically involves the deprotonated molecule as the precursor ion and a fragment ion resulting from the loss of the glycine (B1666218) moiety. nih.gov The deuterated internal standard, GUDCA-d5, will have a higher mass for its precursor ion but may produce the same product ion. Optimization involves adjusting parameters like collision energy (CE) and declustering potential (DP) to maximize the signal for each specific transition, thereby enhancing the sensitivity of the assay. nih.govnih.gov

Below is a table of representative MRM transitions for GUDCA and other bile acids, illustrating the parameters optimized for their detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Voltage (V)
Glycoursodeoxycholic acid (GUDCA)448.2874.0035
Taurocholic acid (TCA)514.2880.0064
Glycocholic acid (GCA)464.2874.0034
Cholic acid (CA)407.28343.2834
Tauroursodeoxycholic acid (TUDCA)498.2880.0060

This data is illustrative of typical values found in validated methods. Actual values are instrument-dependent and require optimization. nih.gov

Electrospray ionization (ESI) is the most common ionization source used for LC-MS analysis of bile acids. Due to the acidic nature of the carboxyl and sulfonic acid groups, bile acids are most effectively ionized in negative ion mode, where they readily form deprotonated molecules ([M-H]^-). nih.govresearchgate.net The optimization of ESI conditions is crucial for achieving stable and efficient ionization. Key parameters include the ion spray voltage, source temperature, and the flow rates of nebulizer and curtain gases. nih.gov For example, a typical method might use an ion spray voltage of -4200 V and a source temperature of 500°C. nih.gov The composition of the mobile phase, such as the use of additives like ammonium (B1175870) formate (B1220265) or formic acid, also significantly influences ionization efficiency. nih.govijpsonline.com

Typical ESI Parameters in Negative Ion Mode for Bile Acid Analysis

Parameter Typical Value
Ion Spray Voltage (IS) -4500 V
Source Temperature (TEM) 500 °C
Ion Source Gas 1 (GS1) 35 psi
Ion Source Gas 2 (GS2) 45 psi

These parameters are representative and vary between different mass spectrometer models and methods. nih.gov

Prior to the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a primary tool for bile acid analysis. nih.govshimadzu.com Unlike LC-MS, GC-MS requires chemical derivatization to increase the volatility and thermal stability of the bile acids, which possess polar hydroxyl and carboxyl groups. shimadzu.comweqas.com This multi-step process typically involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.comweqas.com While robust, this extensive sample preparation is more labor-intensive and time-consuming than typical LC-MS workflows. ijpsonline.com In GC-MS methods, stable isotope-labeled internal standards are also used to control for variability during the derivatization and extraction steps. shimadzu.com

Tandem Mass Spectrometry (MS/MS) Detection Strategies for Glycoursodeoxycholic Acid-d5 and Endogenous Bile Acids

Sample Preparation and Matrix Effects in Quantitative Analysis

The goal of sample preparation is to extract the bile acids from the biological matrix (e.g., serum, plasma, tissue) and remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analysis. frontiersin.orgrestek.commdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). frontiersin.orgijpsonline.commdpi.com Protein precipitation, often performed with cold acetonitrile (B52724) or methanol, is a simple and rapid method. medpace.comrestek.com SPE offers a more thorough cleanup, yielding cleaner extracts but requiring more extensive method development. ijpsonline.comresearchgate.net

Matrix effects are a significant challenge in quantitative LC-MS analysis, arising when co-eluting endogenous components interfere with the ionization of the target analyte, causing either ion suppression or enhancement. restek.comrestek.com This can lead to inaccurate quantification. The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard like GUDCA-d5. restek.com Because GUDCA-d5 is added to the sample at the beginning of the preparation process and is chromatographically co-eluted with the endogenous GUDCA, it experiences the same matrix effects and any loss during sample handling. frontiersin.org By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to precise and accurate quantification. nih.govrestek.com

Extraction Methodologies from Diverse Biological Matrices (e.g., Plasma, Serum, Cell Lysates, Animal Tissues)

The accurate measurement of bile acids, including GUDCA, from complex biological samples is contingent upon an effective extraction procedure that isolates the analytes from interfering substances. GUDCA-d5 is added at the beginning of this process to account for any analyte loss during the multi-step preparation.

Protein precipitation (PPT) is a widely used method for sample preparation in bioanalysis due to its simplicity and speed. It is particularly effective for plasma and serum samples, where high protein content can interfere with analysis. The process typically involves adding an organic solvent, such as acetonitrile or methanol, or an acid like perchloric acid, to the biological sample. This denatures the proteins, causing them to precipitate out of the solution.

In methods developed for the simultaneous quantification of GUDCA and other bile acids, GUDCA-d5 is introduced as an internal standard prior to the addition of the precipitating agent. After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analytes and the internal standard is collected for analysis. The use of GUDCA-d5 is crucial in this technique as it compensates for analyte variability that may arise from co-precipitation with the protein pellet. Studies have demonstrated that acetonitrile is often an effective PPT agent, yielding high recovery rates for bile acids. For instance, the mean recovery for a highly protein-bound compound following protein precipitation can be around 78%.

Table 1: Comparison of Protein Precipitation Agents

Precipitating Agent Advantages Considerations Typical Recovery
Acetonitrile (ACN) High recovery (>80%), effective protein removal. Potential for evaporation, which must be carefully managed. >80%
Methanol Miscible with aqueous samples, effective precipitation. May not be as efficient as ACN for all analytes. Variable
Perchloric Acid (PCA) Effective protein removal, stabilizes small molecule analytes. Can lead to lower analyte recovery and higher variability due to co-precipitation. 82.0-84.0% (for certain antibiotics)
Trichloroacetic Acid (TCA) Strong acid, effective precipitation. Can cause analyte degradation, potential for ion suppression. Variable

Solid-Phase Extraction (SPE) is a more selective sample preparation technique compared to protein precipitation, often employed to remove salts and phospholipids that can cause significant matrix effects. For the analysis of bile acids, C18-based SPE cartridges are commonly used.

The protocol involves conditioning the SPE cartridge, loading the sample (to which GUDCA-d5 has been added), washing away interfering compounds, and finally eluting the target bile acids with an appropriate solvent. The use of GUDCA-d5 ensures that any variation in extraction recovery across different samples is normalized. Optimized SPE methods have demonstrated high recoveries for a wide range of bile acids and their conjugates. For example, one validated method reported recoveries greater than 80% for 19 different bile acids in piglet bile, with standard recoveries ranging from 89.1% to 100.2%.

Evaluation and Mitigation of Ion Suppression and Enhancement Phenomena

Ion suppression or enhancement, collectively known as matrix effects, are significant challenges in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. These phenomena occur when co-eluting matrix components interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard like GUDCA-d5 is the most effective strategy to mitigate matrix effects. Since GUDCA-d5 is structurally and chemically almost identical to the endogenous GUDCA, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively cancelled out.

Evaluation of matrix effects is a critical component of method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solution. A validated method for GUDCA demonstrated an absence of matrix effect, ensuring the reliability of the results. Techniques to reduce ion suppression at the source include optimizing chromatographic separation to resolve analytes from interfering matrix components and improving sample cleanup procedures like SPE.

Optimization of Calibration Curves and Linearity Ranges Utilizing this compound

The construction of a reliable calibration curve is essential for accurate quantification. GUDCA-d5 plays a pivotal role in this process. Calibration standards are prepared by spiking known concentrations of the analyte (GUDCA) into a blank biological matrix, along with a constant concentration of the internal standard (GUDCA-d5).

The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Using this ratio corrects for variations in injection volume and instrument response. Analytical methods for GUDCA have demonstrated excellent linearity over specific concentration ranges. For instance, a validated LC-MS/MS method for GUDCA showed a linear range of 15–10,000 ng/mL, with a mean linear correlation coefficient (r²) of 0.9985 or better. Another method reported a linear range of 5.00–2500 ng/mL for GUDCA. The use of GUDCA-d5 ensures that the relationship between the response ratio and concentration is linear and reproducible across the defined range.

Table 2: Example Linearity Ranges for GUDCA Quantification

Analyte Internal Standard Linearity Range (ng/mL) Correlation Coefficient (r²) Source
GUDCA GUDCA-d5 5.00–2500 Not Specified
GUDCA Deuterated GUDCA 15–10,000 ≥ 0.9985
Multiple Bile Acids Deuterated Bile Acids 5–5000 > 0.99

Quality Control and Method Performance Assessment

Method validation ensures that an analytical procedure is suitable for its intended purpose. GUDCA-d5 is integral to the assessment of quality control and method performance, particularly for parameters like precision, accuracy, selectivity, and sensitivity.

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For bioanalytical methods, precision is assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. In a validated method for GUDCA, intra- and inter-assay imprecision was found to be less than 10%.

Accuracy refers to the closeness of the mean test results to the true or nominal value. It is expressed as the percentage of deviation from the nominal concentration. For QC samples, the mean accuracy should typically be within 85% to 115% (or 80% to 120% at the LLOQ). Validated methods utilizing GUDCA-d5 have demonstrated adequate accuracy, with mean values ranging from 87% to 108% across different QC levels.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For GUDCA analysis, this is demonstrated by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of GUDCA or GUDCA-d5. The response from interfering components should not exceed 20% of the analyte response at the LLOQ and 5% of the internal standard response.

Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable precision and accuracy. For GUDCA, an LLOQ of 15 ng/mL has been established in validated methods.

Table 3: Quality Control Performance Data for Bile Acid Analysis

Parameter Acceptance Criteria Reported Values Source
Intra- & Inter-Assay Precision (CV) Typically ≤15% (≤20% at LLOQ) <10%
Accuracy (% Nominal) 85-115% (80-120% at LLOQ) 87-108%
Recovery Consistently high 92-110%
LLOQ for GUDCA Method dependent 15 ng/mL

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

In advanced analytical methodologies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Glycoursodeoxycholic Acid (GUDCA). An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of the measurement. scioninstruments.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. ut.ee These parameters are established for the target analyte (in this case, GUDCA) rather than the internal standard, as the internal standard is intentionally added at a concentration well above its detection limit.

The use of this compound as an internal standard has facilitated the development of highly sensitive methods for quantifying GUDCA in various biological matrices. Research findings have established varying LOD and LOQ values, which are influenced by the specific analytical method, instrumentation, and the sample matrix.

One validated LC-MS/MS method for the analysis of ursodeoxycholic acid and its major metabolites in human plasma established a lower limit of quantification (LLOQ) of 15 ng/mL for GUDCA. nih.gov Another study focusing on the quantification of endogenous GUDCA in human plasma validated a calibration curve range from 90 to 15,000 ng/mL, demonstrating the method's applicability across a wide concentration spectrum. nssresearchjournal.com

Further research has pushed the boundaries of sensitivity. A highly sensitive LC-MS/MS method for the analysis of 36 different bile acids in serum, plasma, and liver tissue samples reported an LOD for GUDCA within the range of 0.01 to 1 ng/mL and an LOQ in the range of 0.02 to 3.5 ng/mL. mdpi.com Similarly, another LC-MS/MS method for the quantification of 40 total and fractionated bile acids in serum determined the lower limit of detection (LLOD) and LLOQ to be in the range of 0.1 to 0.5 nM. thermofisher.cn

These findings are summarized in the tables below, illustrating the sensitivity achieved in various studies for the quantification of GUDCA when using a deuterated internal standard like this compound.

Table 1: Limit of Quantification for Glycoursodeoxycholic Acid (GUDCA) in Human Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)15 ng/mL nih.gov
Validated Calibration Range90 - 15,000 ng/mL nssresearchjournal.com

Table 2: Detection and Quantification Limits for GUDCA in Serum/Plasma

ParameterValue RangeReference
Limit of Detection (LOD)0.01 - 1 ng/mL mdpi.com
Limit of Quantification (LOQ)0.02 - 3.5 ng/mL mdpi.com
Lower Limit of Detection (LLOD)0.1 - 0.5 nM thermofisher.cn
Lower Limit of Quantification (LLOQ)0.1 - 0.5 nM thermofisher.cn

Applications of Glycoursodeoxycholic Acid D5 in Mechanistic Biochemical and Physiological Research

Elucidation of Bile Acid Metabolism and Dynamics in In Vitro Systems

In vitro systems, such as cell cultures and isolated enzymes, provide a controlled environment to dissect the intricate pathways of bile acid synthesis and transformation. The use of GUDCA-d5 in these systems allows for unambiguous tracking of its metabolic fate.

Human hepatoma cell lines, such as HepG2, are widely used models for studying hepatic bile acid metabolism. nih.gov While direct studies tracing the synthesis and transformation of exogenously applied GUDCA-d5 in these cell lines are not yet extensively published, the existing literature on bile acid metabolism in these models lays the groundwork for such investigations. For instance, studies have successfully used cell cultures to investigate the synthesis of primary bile acids and their subsequent conjugation. researchgate.net By introducing GUDCA-d5 into the culture medium of hepatocytes, researchers can monitor its uptake and subsequent biotransformation into other bile acid species, providing data on the rates of specific enzymatic reactions within the cell. This approach can help to elucidate the pathways involved in the further metabolism of this secondary bile acid.

The biotransformation of bile acids is carried out by a host of enzymes, primarily in the liver and by the gut microbiota. GUDCA-d5 serves as a valuable substrate for characterizing the kinetics and specificity of these enzymes.

One of the key enzyme families involved in bile acid modification is the bile salt hydrolases (BSHs), which are produced by gut bacteria and catalyze the deconjugation of bile acids. A study investigating the substrate specificity of BSH from Lactobacillus salivarius demonstrated that GUDCA is a substrate for this enzyme. frontiersin.org By using GUDCA-d5 in such assays, researchers can precisely measure the rate of its hydrolysis, allowing for the determination of key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax).

Another critical enzyme is bile acid-CoA:amino acid N-acyltransferase (BAAT), which is responsible for the conjugation of bile acids with amino acids in the liver. wikipedia.orgnih.gov While specific kinetic studies using GUDCA-d5 as a substrate for the reverse reaction or for potential re-conjugation are not yet prominent in the literature, the methodology for such investigations is well-established. Using deuterated substrates would allow for clear differentiation from endogenous, non-labeled bile acids, enabling precise kinetic analysis.

Table 1: Investigated Substrate Specificity of Bile Salt Hydrolase (BSH) from Lactobacillus salivarius

SubstrateRelative Activity (%)
Glycocholic acid (GCA)100
Glycochenodeoxycholic acid (GCDCA)85
Glycodeoxycholic acid (GDCA)110
Glycoursodeoxycholic acid (GUDCA) 75
Taurocholic acid (TCA)95
Taurochenodeoxycholic acid (TCDCA)80
Taurodeoxycholic acid (TDCA)120
Tauroursodeoxycholic acid (TUDCA)70

This table is based on data adapted from a study on BSH substrate specificity, illustrating the relative activity of the enzyme towards various bile acids, including GUDCA. The use of GUDCA-d5 in such an assay would allow for precise quantification of enzyme activity.

Isotope Tracing Studies in Animal Models to Track Bile Acid Flux and Transformation

Animal models, particularly rodents, are indispensable for studying the complex interplay of factors that regulate bile acid metabolism in a whole-organism context. The administration of GUDCA-d5 to these models allows for the in vivo tracking of its journey through the body, providing a dynamic picture of bile acid flux and transformation. nih.gov

GUDCA is a secondary bile acid, formed through the conjugation of ursodeoxycholic acid (UDCA), which itself is a product of gut microbial metabolism of primary bile acids. By administering GUDCA-d5 to animal models, researchers can trace its deconjugation back to UDCA-d5 and potentially its further conversion to other secondary bile acids like lithocholic acid (LCA), also carrying the deuterium (B1214612) label. This allows for the quantification of the rates of these transformations in vivo. Furthermore, by observing the appearance of the d5-label in other bile acid species, it is possible to uncover novel metabolic pathways.

The enterohepatic circulation is the process of secretion of bile acids from the liver into the intestine, their reabsorption in the gut, and return to the liver. This recycling is crucial for maintaining the bile acid pool. Isotope dilution techniques using labeled bile acids are a powerful method to study the kinetics of this process. nih.gov A study on the effect of UDCA administration in mice showed that it led to a significant enrichment of GUDCA in the bile acid pool and accelerated the enterohepatic circulation. nih.gov The use of GUDCA-d5 as a tracer would allow for a more direct and precise measurement of key parameters of enterohepatic circulation, such as the pool size, synthesis rate, and cycling time of GUDCA itself. Following a single oral or intravenous dose of GUDCA-d5, the rate of its appearance and disappearance in blood, bile, and feces can be monitored by mass spectrometry, providing a detailed kinetic profile of its circulation.

The gut microbiota plays a pivotal role in shaping the bile acid pool through a variety of enzymatic transformations. nih.gov Studies have shown that administration of GUDCA can modulate the composition and metabolic activity of the gut microbiota in mice. nih.gov GUDCA-d5 provides a direct means to quantify the extent and rate of its biotransformation by the gut microbiome. After oral administration of GUDCA-d5, fecal and cecal contents can be analyzed for the presence of d5-labeled metabolites. The primary biotransformation is the deconjugation to UDCA-d5 by bacterial BSHs. The ratio of GUDCA-d5 to UDCA-d5 can provide a measure of the in vivo BSH activity of the gut microbiota. Furthermore, the appearance of other deuterated secondary bile acids would provide quantitative data on the downstream metabolic pathways active in the gut microbial community.

Table 2: Potential GUDCA-d5 Metabolites in Gut Microbiota Research

Labeled CompoundPrecursorEnzymatic ReactionResearch Application
UDCA-d5GUDCA-d5Deconjugation (BSH)Quantifying in vivo BSH activity
LCA-d5UDCA-d57β-dehydroxylationTracing secondary bile acid formation

This table illustrates the potential biotransformations of GUDCA-d5 by the gut microbiota and the research applications of tracking these labeled metabolites.

Research on Bile Acid Transporter Function and Regulation in Non-Clinical Models

Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a deuterated form of GUDCA, serving as a stable, labeled internal standard for research purposes. scbt.com Its application in non-clinical models is pivotal for understanding the mechanistic details of bile acid transport and signaling. The incorporation of deuterium atoms creates a heavier version of the molecule, which can be distinguished from its natural counterpart by mass spectrometry. This property is essential for precise quantification in complex biological samples, allowing researchers to trace the metabolic fate and transport kinetics of GUDCA with high accuracy.

In Vitro Cell-Based Assays for Transport Inhibition or Induction

In vitro cell-based assays are fundamental tools for investigating the mechanisms of bile acid transport across cellular membranes. These assays typically employ cultured cell lines that express specific bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) found in intestinal cells or the bile salt export pump (BSEP) in liver cells.

In this context, GUDCA-d5 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. Researchers can introduce the non-labeled GUDCA to a cell culture model, like Caco-2 cells which model the intestinal barrier, to study its transport. altex.org By adding a known quantity of GUDCA-d5 to the experimental samples during analysis, it is possible to accurately quantify the amount of unlabeled GUDCA that has been transported across the cell layer. This technique corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible data.

For example, to test if a new drug inhibits bile acid uptake, Caco-2 cells can be incubated with GUDCA and the potential inhibitor. altex.org The amount of GUDCA transported into or across the cells is then measured using an LC-MS/MS method, with GUDCA-d5 as the standard for precise quantification. A significant reduction in transported GUDCA in the presence of the drug would indicate inhibition of a transporter like ASBT. altex.org

Table 1: Application of GUDCA-d5 in In Vitro Transport Assays

Assay TypeCell ModelTransporter StudiedRole of GUDCA-d5Measured Outcome
Inhibition Assay Caco-2 (Intestinal)ASBTInternal StandardRate of GUDCA uptake/transport
Induction Assay HepaRG (Hepatic)BSEP, MRPsInternal StandardRate of GUDCA efflux
Mechanistic Study Transfected HEK293Specific TransporterInternal StandardSubstrate affinity (Km), Max transport (Vmax)

This table illustrates the typical use of GUDCA-d5 as a quantitative tool in various cell-based assays designed to study the function of key bile acid transporters.

Role in Receptor Activation and Signaling Pathways (e.g., FXR, TGR5) in Research Models

Bile acids are not only detergents for lipid digestion but also crucial signaling molecules that activate specific receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5). nih.govresearchgate.net These receptors are central to regulating bile acid, lipid, and glucose metabolism. nih.govsemanticscholar.org GUDCA-d5 is instrumental in studies designed to elucidate the precise role of GUDCA in these signaling cascades.

TGR5 Activation: GUDCA is recognized as an activator of TGR5. nih.gov Activation of TGR5 by bile acids typically leads to the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. frontiersin.orgmdpi.com This signaling cascade can influence various physiological processes, including inflammation and energy homeostasis. frontiersin.org Research in mouse models has shown that GUDCA administration can lead to the activation of TGR5 in adipose tissue. nih.gov This activation upregulates the expression of uncoupling protein UCP-1, which in turn promotes thermogenesis in white adipose tissue. nih.gov

In mechanistic studies, GUDCA-d5 can be used to quantify the uptake and metabolism of GUDCA in cells expressing TGR5, helping to correlate receptor occupancy with downstream signaling events like cAMP production or the activation of protein kinase A (PKA). mdpi.comresearchgate.net

Table 2: Research Findings on GUDCA-Mediated Receptor Signaling

ReceptorModel SystemKey FindingDownstream Effect
TGR5 db/db MiceGUDCA activates TGR5 in adipose tissue. nih.govUpregulation of UCP-1, increased thermogenesis. nih.gov
TGR5 MonocytesGUDCA contributes to TGR5 activation, modulating cytokine release. nih.govInhibition of pro-inflammatory cytokine production. nih.gov
FXR ApoE-/- MiceGUDCA supplementation inhibits the intestinal FXR axis.Reduction of blood ceramide levels.

This table summarizes key research findings regarding the interaction of Glycoursodeoxycholic Acid with the TGR5 and FXR signaling pathways in non-clinical models.

Emerging Research Frontiers and Future Prospects for Glycoursodeoxycholic Acid D5

Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

The advent of multi-omics technologies has revolutionized the study of complex biological systems, and Glycoursodeoxycholic Acid-d5 plays a critical role in the metabolomics and lipidomics arms of this integrated approach. youtube.com These fields aim to comprehensively identify and quantify the small molecules (metabolites) and lipids within a biological system, providing a functional readout of the physiological state. avantiresearch.comavantiresearch.com

The integration of data from metabolomics and lipidomics with other omics data (e.g., genomics, transcriptomics, proteomics) allows researchers to build comprehensive models of biological systems. Deuterated standards like GUDCA-d5 are fundamental to ensuring the quality of the metabolomics data layer, enabling more robust and reliable multi-omics analyses. mdpi.com

Below is a table summarizing the application of deuterated bile acid standards in multi-omics research.

Omics Application Role of Deuterated Standard (e.g., GUDCA-d5) Biological Insight References
Metabolomics Internal standard for accurate quantification of bile acid profiles via LC-MS/MS.Elucidating metabolic pathways and identifying disease biomarkers. avantiresearch.com avantiresearch.comcas.cz
Lipidomics Standard for profiling bile acid species within the broader lipidome. youtube.comUnderstanding the role of bile acids in lipid metabolism and homeostasis. avantiresearch.com youtube.comavantiresearch.commdpi.com
Microbiome Research Quantifying host and microbial co-metabolites (secondary bile acids).Investigating gut bacteria's role in bile acid modification and its impact on host health. avantiresearch.comaxispharm.com avantiresearch.comnih.govaxispharm.com

Novel Applications in Pre-Clinical Disease Model Investigations

Pre-clinical animal models are indispensable for understanding disease pathogenesis and for the initial evaluation of new therapeutic agents. nih.govbiocytogen.com GUDCA-d5 is increasingly being used in studies involving these models to facilitate the precise tracking and quantification of bile acid metabolism in various disease states.

Recent studies using mouse models have highlighted the therapeutic potential of the non-deuterated GUDCA in metabolic disorders. For example, GUDCA has been shown to ameliorate diet-induced insulin (B600854) resistance and hepatic steatosis by inhibiting endoplasmic reticulum stress. nih.gov In other pre-clinical studies, GUDCA was found to regulate bile acid levels, alter gut microbiota, and improve glycolipid metabolism, thereby attenuating diabetes in mice. nih.govnih.gov

In such investigations, GUDCA-d5 is used as an internal standard to accurately measure the changing levels of endogenous GUDCA and other bile acids in response to disease progression or therapeutic intervention. This allows researchers to establish a clear relationship between the intervention, changes in the bile acid pool, and the observed physiological effects. The use of stable isotope-labeled standards is crucial for obtaining reliable pharmacokinetic and pharmacodynamic data in these complex biological systems. jax.orgpharmafeatures.com

The table below details the use of GUDCA in various pre-clinical models.

Disease Model Analyte Measured Analytical Role of GUDCA-d5 Key Findings for GUDCA References
Type 2 Diabetes (db/db mice) Bile Acid Profile, GUDCAInternal Standard for LC-MSGUDCA administration altered gut microbiota, increased TLCA levels, and activated TGR5 to improve glucose metabolism. nih.govnih.gov
Diet-Induced Obesity and Insulin Resistance Serum and Stool MetabolitesInternal Standard for MetabolomicsGUDCA levels were decreased in hyperglycemia; supplementation ameliorated insulin resistance and hepatic steatosis. nih.gov
Chronic Liver Injury Bile Acid MetabolismInternal Standard for Multi-OmicsWhile not directly studying GUDCA, highlights the use of multi-omics to link bile acids (like DCA) to liver pathology via gut microbiota. nih.gov

Advances in Deuterated Analog Synthesis and Purification for Expanding Research Scope

The expanding research applications for GUDCA-d5 and other deuterated compounds necessitate robust and efficient methods for their synthesis and purification. Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), can significantly improve the pharmacokinetic profiles of drugs, a concept known as the "deuterium switch". researchgate.netnih.gov While GUDCA-d5 is primarily used as a standard, the synthetic strategies are relevant.

Advances in synthetic chemistry have provided more precise and selective methods for deuterium labeling. researchgate.net Traditional methods often involved H/D exchange, which could lack specificity. nih.gov Modern approaches include:

Catalytic Transfer Deuteration: Using catalysts to selectively introduce deuterium into specific molecular positions. researchgate.net

Synthesis from Deuterated Precursors: Building the molecule from starting materials that already contain deuterium. simsonpharma.com

Metal-Catalyzed Exchange: Employing metal catalysts to facilitate the exchange of hydrogen for deuterium on a pre-formed molecule. google.com

The synthesis of bile acids themselves is a multi-step enzymatic process in the liver, starting from cholesterol. nih.govnih.govfrontiersin.orgresearchgate.net The chemical synthesis of a specific deuterated, conjugated bile acid like GUDCA-d5 is a complex undertaking that leverages these advanced deuteration techniques on appropriate precursors.

A significant challenge in this field is the purification of the final deuterated product. Since deuterated and non-deuterated analogs have very similar physical properties, separating them using standard chromatographic techniques is difficult. researchgate.netnih.gov This necessitates synthetic routes that are highly selective and yield products with high isotopic purity, often defined as ≥95% deuterium incorporation. researchgate.net

Synthetic Strategy Description Advantages Challenges
Direct H/D Exchange Swapping hydrogen for deuterium using a deuterium source like D₂O. simsonpharma.comSimple, inexpensive. nih.govCan lack regioselectivity; potential for back-exchange. nih.gov
Use of Deuterated Reagents Incorporating deuterium using labeled reagents (e.g., deuterated reducing agents). google.comHigh isotopic incorporation at specific sites.Availability and cost of deuterated reagents.
Metal-Catalyzed Labeling Using transition metals to catalyze C-H activation and deuteration. researchgate.netgoogle.comHigh selectivity for specific C-H bonds.Catalyst cost and removal; optimization of reaction conditions.
Enzymatic Synthesis Utilizing enzymes to selectively incorporate deuterium. simsonpharma.comHigh specificity.Limited to specific enzymatic reactions and substrates.

Development of High-Throughput Quantitative Methodologies for Bile Acid Panels

The recognition of bile acids as key metabolic regulators has spurred the development of high-throughput methods for their comprehensive quantification in large-scale clinical and pre-clinical studies. nih.govnih.gov this compound is a vital component of the gold-standard methodology, liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov

LC-MS/MS-based methods offer high sensitivity, specificity, and the ability to simultaneously measure a large panel of bile acids, including primary, secondary, and their glycine (B1666218) or taurine (B1682933) conjugates. creative-proteomics.comnih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly reduced analytical run times, enabling the processing of thousands of samples per day. nih.govbioassaysys.com

A typical high-throughput workflow involves:

Sample Preparation: A simple protein precipitation step is often sufficient, where a solution containing a mixture of deuterated internal standards, including GUDCA-d5, is added to the biological sample (e.g., serum). texilajournal.comnih.gov

Chromatographic Separation: The bile acids are rapidly separated using a UHPLC system. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard like GUDCA-d5 for each analyte is critical for achieving high precision and accuracy, as it corrects for matrix effects and variations during the analytical process. nih.govresearchgate.net These robust, high-throughput platforms are essential tools for advancing our understanding of the role of bile acids in health and disease. nih.govresearchgate.net

Methodology Principle Throughput Role of GUDCA-d5 References
UHPLC-MS/MS Rapid chromatographic separation followed by sensitive and specific mass spectrometric detection (MRM).High (minutes per sample). nih.govStable isotope-labeled internal standard for accurate quantification. nih.govresearchgate.net nih.govnih.govnih.govnih.gov
LC-HRMS Liquid chromatography coupled with high-resolution mass spectrometry.High.Internal standard for quantitation in a discovery/bioanalysis setting. nih.gov
Enzymatic Assays Measurement of total bile acids based on the activity of 3α-hydroxysteroid dehydrogenase.Very High (can be automated). bioassaysys.comNot directly used; these assays measure total, not individual, bile acids. nih.govbioassaysys.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing Glycoursodeoxycholic Acid-d5 (GUDCA-d5) for isotopic labeling studies?

GUDCA-d5 is synthesized via deuterium isotope labeling, typically involving hydrogen-deuterium exchange at specific positions (e.g., methyl or hydroxyl groups). Key steps include:

  • Deuterium incorporation : Use of deuterated precursors (e.g., deuterated glycine or bile acid intermediates) under controlled conditions to ensure isotopic purity ≥98% .
  • Purification : Reverse-phase HPLC or column chromatography to isolate GUDCA-d5 from unlabeled byproducts .
  • Characterization : Mass spectrometry (MS) for isotopic purity verification and nuclear magnetic resonance (NMR) for structural confirmation. For example, ESI-MS can detect the molecular ion [M-H]⁻ at m/z 454.6 (non-deuterated GUDCA: m/z 449.6) .

Q. How should researchers validate the stability of GUDCA-d5 under experimental storage conditions?

Stability studies should address:

  • Temperature sensitivity : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Accelerated degradation studies (e.g., 4°C vs. -20°C over 30 days) can assess deuterium retention using LC-MS .
  • Solvent compatibility : Test solubility in PBS, methanol, or DMSO, monitoring for isotopic scrambling via NMR .
  • Long-term stability : Batch testing with certified reference materials (CRMs) to ensure isotopic integrity ≥95% over 12 months .

Advanced Research Questions

Q. How can deuterium isotope effects (DIEs) influence the biological activity of GUDCA-d5 in metabolic studies?

DIEs arise from altered bond vibrational frequencies in deuterated compounds, potentially affecting:

  • Enzyme binding : Compare kinetics of GUDCA-d5 vs. non-deuterated GUDCA in bile acid transporters (e.g., ASBT). For example, reduced K_m values in deuterated forms may indicate altered substrate affinity .
  • Metabolic flux : Use tracer studies (e.g., LC-MS/MS with d₅-labeled GUDCA) to quantify hepatic conjugation efficiency. A 2022 study observed a 12% slower sulfation rate for GUDCA-d5 in hepatocyte models .
  • Data normalization : Correct for DIEs using internal standards (e.g., tryptophan-d5 or tyrosine-d4) in metabolomic workflows .

Q. What experimental designs are optimal for resolving contradictions in GUDCA-d5 pharmacokinetic data across studies?

Discrepancies in bioavailability or tissue distribution often stem from:

  • Matrix effects : Plasma vs. fecal metabolomics may yield divergent results due to bile acid-protein binding. A 2022 protocol recommends ultrafiltration followed by LC-MS/MS to minimize interference .
  • Dose-response variability : Use cross-over designs in animal models (e.g., CYP7A1 knockout mice) to isolate deuterium-specific effects. For example, a 2020 study reported 20% higher biliary excretion of GUDCA-d5 vs. non-deuterated analogs .
  • Batch validation : Ensure isotopic purity across synthesis batches via interlaboratory comparisons (e.g., Avanti Polar Lipids vs. Cayman Chemical standards) .

Q. How can researchers integrate GUDCA-d5 into targeted metabolomics workflows for bile acid profiling?

  • Sample preparation : Spike GUDCA-d5 as an internal standard (1–5 µM) during methanol extraction to correct for recovery losses .
  • LC-MS/MS parameters : Optimize chromatographic separation (C18 column, 0.1% formic acid mobile phase) and monitor transitions (e.g., m/z 454.6 → 74.1 for GUDCA-d5) .
  • Data normalization : Use software (e.g., Skyline or XCMS) to align retention times and quantify against calibration curves spanning 0.1–100 µM .

Data Contradiction Analysis

Q. Why do some studies report conflicting CAS numbers for GUDCA-d5, and how should researchers address this?

  • Discrepancy : lists GUDCA-d5 under CAS 64480-66-6 (non-deuterated GUDCA), while labels it as 64480-66-6 (non-d). This likely reflects inconsistent database entries.
  • Resolution : Cross-validate using vendor-specific identifiers (e.g., Avanti Polar Lipids Product No. 901697) and confirm isotopic purity via MS .

Q. Tables

Parameter GUDCA-d5 Non-deuterated GUDCA Reference
Molecular Weight454.6 g/mol449.6 g/mol
Storage Temperature-20°C (argon)-20°C
Isotopic Purity≥98 atom % DN/A
LC-MS/MS Transition (m/z)454.6 → 74.1449.6 → 74.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.